
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring followed by its attachment to the quinoline structure. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
化学反应分析
Types of Reactions
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Common Reagents and Conditions
The reactions typically require controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation. Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications, including drug development and materials science .
科学研究应用
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer therapies .
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound shares the imidazole ring but lacks the quinoline structure, making it less versatile in applications.
4-(1H-Imidazol-1-yl)aniline: Similar in structure but with an aniline group instead of the quinoline moiety, leading to different chemical properties and applications.
Uniqueness
N-(4-((1H-Imidazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts .
属性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC 名称 |
N-[8-hydroxy-4-(imidazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-10(20)17-14-7-11(8-19-6-5-16-9-19)12-3-2-4-13(21)15(12)18-14/h2-7,9,21H,8H2,1H3,(H,17,18,20) |
InChI 键 |
IZQWAALUGBLUAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)CN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


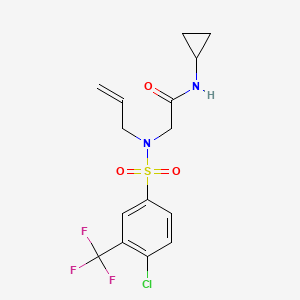
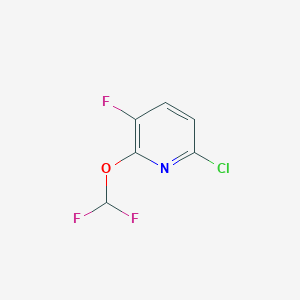

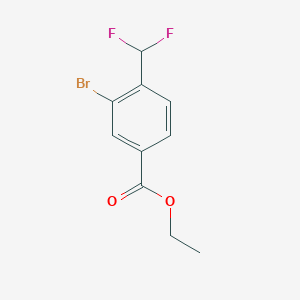

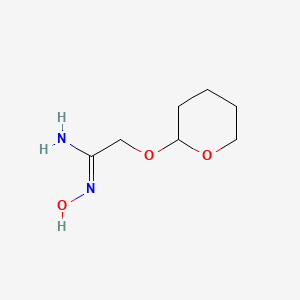
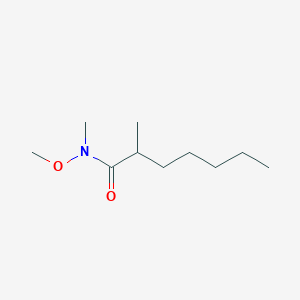
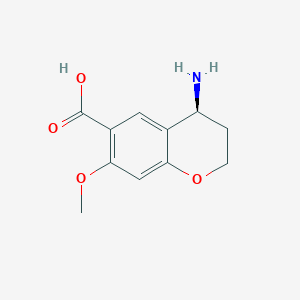
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
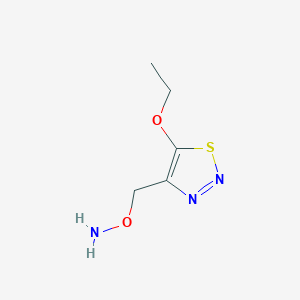
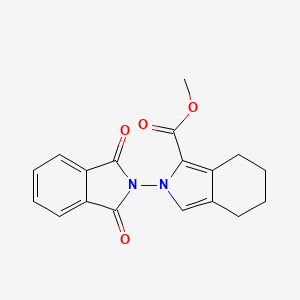
![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)
![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)

